[2,2'-Bipyridine]-4,4'-diamine
Overview
Description
[2,2’-Bipyridine]-4,4’-diamine is an organic compound that belongs to the bipyridine family. This compound is characterized by two pyridine rings connected at the 2 and 2’ positions, with amino groups attached at the 4 and 4’ positions. It is a versatile ligand in coordination chemistry, forming stable complexes with various metal ions. The compound is widely used in catalysis, material science, and as a building block for more complex molecules.
Mechanism of Action
Target of Action
The primary target of 4,4’-diamino-2,2’-bipyridine is the catalytic process of copolymerization of carbon monoxide (CO) and styrene . The compound acts as a ligand, coordinating with palladium (II) acetate, which is the catalyst in this process .
Mode of Action
The compound interacts with its target by enhancing electron donating and conjugative effects on the bipyridine ligand .
Biochemical Pathways
The affected pathway is the copolymerization of CO and styrene . The downstream effects include the production of polyketones, which are a new class of polymers with interesting physical and chemical properties .
Result of Action
The molecular effect of the compound’s action is the formation of polyketones
Action Environment
Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability . For instance, the critical relative humidity for the 4,4’-bipyridine anhydrate hydrate interconversion is at 35% at room temperature .
Biochemical Analysis
Biochemical Properties
4,4’-Diamino-2,2’-bipyridine has been found to interact with various enzymes and proteins. It has been used in the copolymerization of carbon monoxide (CO) and styrene . The available bipyridine and its derivatives were coordinated with palladium (II) acetate for catalyzing the copolymerization of CO and styrene .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . Detailed studies on its enzyme inhibition or activation are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-4,4’-diamine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr₂(PPh₃)₂) in the presence of zinc powder and tetraethylammonium iodide . Another approach is the Suzuki coupling reaction, where 4-bromo-2,6-dimethylpyridine is coupled with a boronic ester using a palladium catalyst (PdCl₂(PPh₃)₂) .
Industrial Production Methods: Industrial production of [2,2’-Bipyridine]-4,4’-diamine often employs large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-4,4’-diamine can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, often involving the reduction of the amino groups.
Substitution: Substitution reactions can occur at the amino groups or the pyridine rings, leading to a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted bipyridine derivatives, oxidized or reduced forms of the compound, and complex metal-ligand structures.
Scientific Research Applications
[2,2’-Bipyridine]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: The compound is used in the study of metal-protein interactions and as a probe for investigating biological systems.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the amino groups at the 4 and 4’ positions, making it less versatile in forming hydrogen bonds and other interactions.
4,4’-Bipyridine: Similar structure but without the amino groups, leading to different reactivity and applications.
1,10-Phenanthroline: Another bidentate ligand with a different ring structure, offering distinct coordination properties.
Uniqueness: [2,2’-Bipyridine]-4,4’-diamine is unique due to the presence of amino groups, which enhance its ability to form hydrogen bonds and interact with a wider range of molecular targets. This makes it particularly valuable in applications requiring strong and specific interactions with metal ions and other molecules.
Properties
IUPAC Name |
2-(4-aminopyridin-2-yl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHJTVKLMSJXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902815 | |
Record name | NoName_3373 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18511-69-8 | |
Record name | 4,4'-Diamino-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4,4'-diamino-2,2'-bipyridine?
A1: 4,4'-Diamino-2,2'-bipyridine, also known as [2,2'-Bipyridine]-4,4'-diamine, is an organic compound with the molecular formula C10H10N4 and a molecular weight of 186.21 g/mol. [] While its spectroscopic data wasn't extensively discussed in the provided papers, its structure consists of two pyridine rings linked by a single bond, each bearing an amino group at the 4 position. [] This structure makes it a versatile ligand in coordination chemistry.
Q2: How does the presence of amino groups in 4,4'-diamino-2,2'-bipyridine influence its coordination chemistry?
A2: The amino groups act as electron-donating groups, influencing the electron density of the bipyridine ring system. [] This impacts the redox potential and binding affinities of metal complexes formed with 4,4'-diamino-2,2'-bipyridine. For example, the [Os(DA-bpy)2DPPZ]2+ complex (DA-bpy; 4,4'-diamino-2,2'-bipyridine) exhibits a lower half-wave potential and higher DNA binding affinity compared to analogous complexes without amino substituents. []
Q3: Can 4,4'-diamino-2,2'-bipyridine be used to create materials with interesting optical properties?
A3: Yes, incorporating 4,4'-diamino-2,2'-bipyridine into polymers can yield materials with unique optical characteristics. For instance, polyimides containing this molecule have been synthesized and shown to develop color upon UV irradiation when embedded in a poly(N-vinyl-2-pyrrolidone) (PVP) matrix. [] This color change is attributed to the bipyridine moiety and its interaction with UV light.
Q4: How does 4,4'-diamino-2,2'-bipyridine contribute to the development of biofuel cells?
A4: 4,4'-Diamino-2,2'-bipyridine plays a crucial role in constructing efficient electrocatalysts for biofuel cells. In a miniature biofuel cell, it was used as a ligand in an osmium complex, forming part of the glucose-oxidizing anode. [] This complex, [Os(da-bpy)2Cl]+/2+ (da-bpy = 4,4'-diamino-2,2'-bipyridine), helped facilitate electron transfer during glucose oxidation, contributing to the cell's overall power output. []
Q5: Can 4,4'-diamino-2,2'-bipyridine be used for CO2 capture?
A5: Research suggests that the organometallic cation Fe(bipy-NH2)32+ (bipy-NH2 = 4,4'-diamino-2,2'-bipyridine) can effectively capture CO2 from air. [] This cation, formed in situ, binds CO2 with a 1:4 stoichiometry, creating "H-bonded CO2" species like [CO2-OH-CO2]- and [CO2-CO2-OH]-. [] These species, alongside individual captured CO2 molecules, form a 3D network. Importantly, this organometallic cation shows promising recyclability for CO2 capture applications. []
Q6: Does 4,4'-diamino-2,2'-bipyridine have potential applications in drug delivery?
A6: Yes, 4,4'-diamino-2,2'-bipyridine has been explored as a component in drug delivery systems. For example, diatomaceous earth microparticles functionalized with vitamin B12 and loaded with a ruthenium complex containing 4,4'-diamino-2,2'-bipyridine were investigated for targeted drug delivery. [] This system showed promise for the slow and targeted release of the ruthenium-based anticancer agent, particularly in lipophilic environments like cell membranes. []
Q7: What is the role of 4,4'-diamino-2,2'-bipyridine in biosensing applications?
A7: 4,4'-Diamino-2,2'-bipyridine-based osmium complexes show promise as electrochemical probes for DNA detection. [, ] The [Os(DA-bpy)2DPPZ]2+ complex, for instance, demonstrates high binding affinity for DNA and generates measurable electrochemical signals upon hybridization with target DNA sequences. [, ] This enables sensitive and selective detection of specific DNA sequences, paving the way for DNA-based diagnostics.
Q8: Are there any insights into the interaction of 4,4′-diamino-2,2′-bipyridine-containing complexes with aquaporins?
A9: Research suggests that gold(III) complexes with 4,4′-diamino-2,2′-bipyridine can selectively modulate aquaporin 3 (AQP3), a water and glycerol channel, over AQP1. [] While the exact mechanism remains under investigation, molecular modeling and DFT calculations, utilizing a homology model of AQP3, are being employed to elucidate the interaction between these complexes and the aquaporin target. []
Q9: Can 4,4'-diamino-2,2'-bipyridine be used to create metal-organic frameworks (MOFs)?
A10: The ability of 4,4'-diamino-2,2'-bipyridine to act as a hydrogen bond donor through its amino groups allows it to function as a metallo-tecton in the construction of hydrogen-bonded networks. [] Complexes like [[Ni(bpy4da)3]·(Hbpc)(bpc)0.5(dmf)n, where bpy4da is 4,4'-diamino-2,2'-bipyridine, exemplify this capability. [] While not strictly MOFs, these networks showcase the potential of this molecule in supramolecular chemistry.
Q10: Are there efficient methods to synthesize 4,4′-diamino-2,2′-bipyridine?
A11: Yes, 4,4′-diamino-2,2′-bipyridine can be synthesized from 2,2′-bipyridine using an ultrasonic method, offering a simple, effective, and safe approach. [] This method has been shown to significantly increase the yield compared to traditional techniques. [] Additionally, an improved synthesis from 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide has also been reported. []
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